molecular formula C6H10O4 B1213078 (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid

Cat. No.: B1213078
M. Wt: 146.14 g/mol
InChI Key: VUQLHQFKACOHNZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of both an acetyl group and a hydroxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric aldol reaction, where an aldehyde reacts with a ketone in the presence of a chiral catalyst to form the alpha-hydroxy ketone intermediate. This intermediate is then subjected to further reactions to introduce the acetyl group and complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used to substitute the acetyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-acetyl-2-oxobutanoic acid or 2-acetylbutanoic acid.

    Reduction: Formation of 2-acetyl-2-hydroxybutanol.

    Substitution: Formation of derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, influencing the production of key metabolites. The presence of both acetyl and hydroxy groups allows it to participate in various biochemical reactions, potentially modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-acetyl-2-hydroxybutanoic acid: The enantiomer of (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid with different stereochemistry.

    2-hydroxybutanoic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    2-acetylbutanoic acid: Lacks the hydroxy group, affecting its ability to participate in certain reactions.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxy functional groups. This combination allows it to participate in a wide range of chemical and biochemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid

InChI

InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

VUQLHQFKACOHNZ-LURJTMIESA-N

Isomeric SMILES

CC[C@](C(=O)C)(C(=O)O)O

SMILES

CCC(C(=O)C)(C(=O)O)O

Canonical SMILES

CCC(C(=O)C)(C(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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